molecular formula C12H12N2O3 B12270660 3-Methoxy-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one

3-Methoxy-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B12270660
M. Wt: 232.23 g/mol
InChI Key: KMVHLDNUMDFNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one is an organic compound that belongs to the class of dihydropyrazinones This compound is characterized by the presence of methoxy groups attached to both the phenyl ring and the pyrazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 3-methoxy-1,2-diaminopropane in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the dihydropyrazinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Methoxy-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-1-(4-hydroxyphenyl)-1,2-dihydropyrazin-2-one
  • 3-Methoxy-1-(4-chlorophenyl)-1,2-dihydropyrazin-2-one
  • 3-Methoxy-1-(4-bromophenyl)-1,2-dihydropyrazin-2-one

Uniqueness

3-Methoxy-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one is unique due to the presence of methoxy groups on both the phenyl and pyrazinone rings. This structural feature imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-methoxy-1-(4-methoxyphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-10-5-3-9(4-6-10)14-8-7-13-11(17-2)12(14)15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVHLDNUMDFNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.